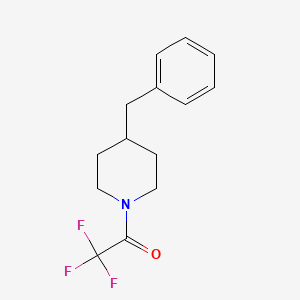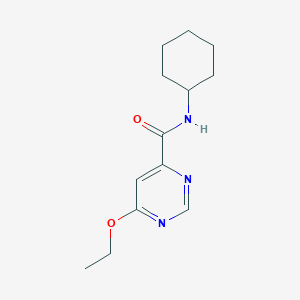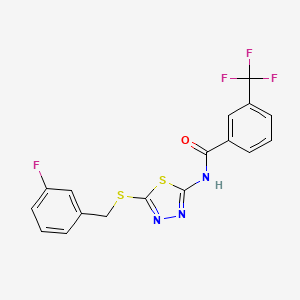![molecular formula C11H13ClN2O3 B2395561 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone CAS No. 729578-87-4](/img/structure/B2395561.png)
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone” is a chemical compound with the molecular formula C11H13ClN2O3 . It is used for testing and research purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 256.69 . It has a complex structure that includes a furan ring, a piperazine ring, and a carbonyl group .Physical And Chemical Properties Analysis
The compound is stored in an inert atmosphere at 2-8°C . More detailed physical and chemical properties are not available in the literature.Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone has a wide range of potential scientific research applications. It can be used as a starting material for the synthesis of several important drugs, such as pregabalin and celecoxib. It can also be used as a catalyst in organic reactions, such as the Knoevenagel condensation reaction. Additionally, this compound can be used in the synthesis of other organic compounds, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Inhibition of cyclooxygenase leads to decreased production of prostaglandins, which can have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-convulsant and anti-nociceptive effects in animal models, suggesting that it may be useful in the treatment of certain neurological disorders. Additionally, this compound has been shown to have antioxidant properties in vitro, suggesting that it may have potential applications in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone in laboratory experiments is that it is relatively easy to synthesize and is widely available. Additionally, it is a versatile compound, with a wide range of potential applications. However, this compound is a relatively unstable compound and is sensitive to air and light. Therefore, it must be handled with care and stored in an airtight container in a cool, dry place.
Zukünftige Richtungen
The potential future directions for 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone include further research into its mechanism of action, its potential therapeutic applications, and the development of more efficient synthesis methods. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs for the treatment of various diseases. Additionally, further research into its antioxidant properties could lead to the development of new products for the prevention of certain diseases. Finally, further research into its potential applications in industrial processes could lead to the development of more efficient and cost-effective processes.
Synthesemethoden
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, a Mannich reaction, and a Vilsmeier reaction. The most commonly used method is the Knoevenagel condensation reaction, which involves the reaction of aldehydes and ketones with active methylene compounds, such as malononitrile, in the presence of a base, such as piperidine. The reaction is usually carried out in an organic solvent, such as ethanol, and the resulting product is a piperazinone.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-8-10(15)13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJDVCLXAFDOBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2395479.png)
![2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395481.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2395482.png)
![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride](/img/structure/B2395484.png)
![3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2395486.png)
![N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea](/img/structure/B2395487.png)
![[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine](/img/structure/B2395488.png)
![N-[4-[Methyl-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2395490.png)


![1-[(5-Chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B2395493.png)
![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B2395494.png)

![N-(2-chlorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2395499.png)